molecular formula C33H43NO13 B1209746 Rubeomycin B CAS No. 78366-46-8

Rubeomycin B

Cat. No. B1209746
CAS RN: 78366-46-8
M. Wt: 661.7 g/mol
InChI Key: QSLSPJFMOXHLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubeomycin B is a natural product found in Nonomuraea roseoviolacea with data available.

Scientific Research Applications

Antimicrobial and Enzyme Activity

The rubromycin family, including Rubeomycin B, has been recognized for its antimicrobial and enzyme activity. The unique hexacyclic ring system of these compounds has attracted attention for its potential in combating various pathogens. Researchers have dedicated efforts to synthesize and understand the complex structure of these natural products (Atkinson & Brimble, 2015).

Telomerase Inhibition

Rubeomycin B and its analogs, known for their benzofuran and benzodipyran rings forming a spiroketal system, have been found to inhibit human telomerase significantly. The spiroketal system in these compounds is crucial for their inhibitory activity, suggesting their potential as lead structures in developing more potent and selective inhibitors of human telomerase (Ueno et al., 2000).

Antitumor Activity

An experimental form of Rubeomycin, incorporated into absorbable polymeric microparticles, has shown pronounced antitumor activity. This form has been evaluated in laboratory mice with Ehrlich ascitic carcinoma, indicating the potential of Rubeomycin in cancer treatment and its effectiveness as a local injection (Shishatskaya et al., 2008).

properties

CAS RN

78366-46-8

Product Name

Rubeomycin B

Molecular Formula

C33H43NO13

Molecular Weight

661.7 g/mol

IUPAC Name

7-[4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H43NO13/c1-13(36)8-22(44-14(2)12-35)47-32-15(3)45-23(9-19(32)34)46-21-11-33(43,16(4)37)10-18-25(21)31(42)27-26(29(18)40)28(39)17-6-5-7-20(38)24(17)30(27)41/h5-7,13-16,19,21-23,32,35-38,40,42-43H,8-12,34H2,1-4H3

InChI Key

QSLSPJFMOXHLJX-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)OC(CC(C)O)OC(C)CO

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)OC(CC(C)O)OC(C)CO

Other CAS RN

78919-31-0
78962-31-9

synonyms

4-hydroxybaumycinol A1
4-hydroxybaumycinol A2
rubeomycin B
rubeomycin B1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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